2-[4-(Propan-2-yloxy)phenyl]benzoic acid
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Overview
Description
2-[4-(Propan-2-yloxy)phenyl]benzoic acid is a chemical compound recognized for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique molecular structure enables it to participate in a broad range of chemical reactions, making it a compound of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid typically involves the etherification of 4-hydroxybenzoic acid with isopropyl bromide in the presence of a base, followed by the carboxylation of the resulting intermediate. The reaction is generally conducted under anhydrous conditions to prevent hydrolysis and ensure the purity of the final product.
Step-by-Step Synthetic Route::- Etherification::
Reactants: 4-hydroxybenzoic acid and isopropyl bromide
Catalyst: Base (e.g., potassium carbonate)
Solvent: Anhydrous acetone
Reaction conditions: Reflux at elevated temperatures (60-70°C)
- Carboxylation::
Intermediate: 4-(Propan-2-yloxy)phenyl compound
Reagent: Carbon dioxide
Solvent: Dry tetrahydrofuran (THF)
Reaction conditions: High-pressure carbon dioxide atmosphere
Industrial Production Methods
Industrial production of this compound involves the same synthetic route but scaled up to accommodate large quantities. The process is optimized for yield and purity, often incorporating continuous flow reactors to maintain consistent reaction conditions and efficient product isolation techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Propan-2-yloxy)phenyl]benzoic acid undergoes various types of chemical reactions, including:
- Oxidation::
Reactants: Oxidizing agents such as potassium permanganate
Conditions: Acidic or basic medium
Products: Carboxylic acids, ketones, or aldehydes
- Reduction::
Reactants: Reducing agents such as lithium aluminium hydride
Conditions: Anhydrous solvents (e.g., ether)
Products: Alcohols, hydrocarbons
- Substitution::
Reactants: Nucleophiles (e.g., amines, alkoxides)
Conditions: Basic medium
Products: Substituted benzoic acids
Major Products
The major products of these reactions depend on the specific reagents and conditions used. Common products include substituted benzoic acids, alcohols, and ketones, which serve as intermediates in further chemical synthesis.
Scientific Research Applications
Chemistry
In chemistry, 2-[4-(Propan-2-yloxy)phenyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its ability to undergo various reactions makes it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential interactions with biomolecules. Its structure allows for binding to certain proteins and enzymes, making it a candidate for drug development and biochemical research.
Medicine
Medically, this compound is explored for its potential therapeutic properties. Research focuses on its anti-inflammatory and analgesic effects, aiming to develop new medications for pain and inflammation management.
Industry
In industry, this compound is used in the production of advanced materials, such as polymers and resins. Its chemical stability and reactivity profile make it suitable for incorporation into various industrial applications.
Mechanism of Action
The mechanism of action of 2-[4-(Propan-2-yloxy)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound's phenyl and benzoic acid groups facilitate binding to active sites, altering the activity of these biomolecules. This can result in inhibition or activation of enzymatic functions, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Ethoxy)phenyl)benzoic acid:
- 2-(4-(Methoxy)phenyl)benzoic acid:
- 2-(4-(Butoxy)phenyl)benzoic acid:
Unique Characteristics
Compared to similar compounds, 2-[4-(Propan-2-yloxy)phenyl]benzoic acid exhibits unique properties due to the presence of the propan-2-yloxy group. This moiety influences the compound's solubility, reactivity, and biological interactions, distinguishing it from its analogs.
Properties
IUPAC Name |
2-(4-propan-2-yloxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(2)19-13-9-7-12(8-10-13)14-5-3-4-6-15(14)16(17)18/h3-11H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFCBVNPUQBFGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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